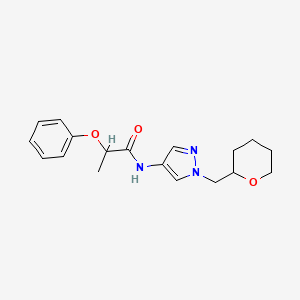
2-phenoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide is a compound that has gained attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that belongs to the class of pyrazole derivatives, and it has been shown to exhibit various biological activities.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Agents
Research on pyrazole derivatives, including those with similar structural frameworks to the specified compound, has demonstrated their efficacy as antimicrobial and anti-inflammatory agents. The study by Kendre, Landge, and Bhusare (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising anti-inflammatory properties as well (Kendre, Landge, & Bhusare, 2015).
Molecular Docking and Quantum Chemical Calculations
The molecular structure and properties of compounds within this chemical class have been explored through molecular docking and quantum chemical calculations. Viji et al. (2020) conducted a study on a pyrazole derivative, providing insights into its molecular parameters, charge transfer, and potential biological effects. This research highlights the utility of computational methods in predicting the behavior and biological relevance of these compounds (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Antioxidant and Pharmacological Activities
Pyrazole derivatives have also been synthesized and tested for their antioxidant and pharmacological activities. Narule, Gaidhane, and Gaidhane (2015) highlighted the synthesis of phenothiazine and pyrazole derivatives with significant antioxidant activity and potential pharmacological benefits. This underscores the versatility of pyrazole-based compounds in developing new therapeutics with antioxidant properties (Narule, Gaidhane, & Gaidhane, 2015).
Coordination Behavior and Polymerization Catalysts
The coordination chemistry of pyrazole derivatives has been explored for its implications in catalysis and material science. Studies on heteroscorpionate-based metal complexes, for example, have examined their coordination behavior, reactivity, and applications in catalysis, including the ring-opening polymerization of ε-caprolactone (Strianese et al., 2011). These findings suggest potential applications of pyrazole derivatives in developing new catalytic systems and materials.
Luminescent Materials
Cyclometalated platinum complexes containing pyrazole ligands have been synthesized, exhibiting high luminescent quantum yields. Such materials are of interest for applications in light-emitting devices, highlighting the role of pyrazole derivatives in the development of advanced luminescent materials (Turner, Bakken, & Jian Li, 2013).
Propriétés
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14(24-16-7-3-2-4-8-16)18(22)20-15-11-19-21(12-15)13-17-9-5-6-10-23-17/h2-4,7-8,11-12,14,17H,5-6,9-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIYICJBHKJHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)CC2CCCCO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

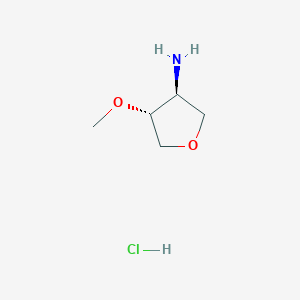
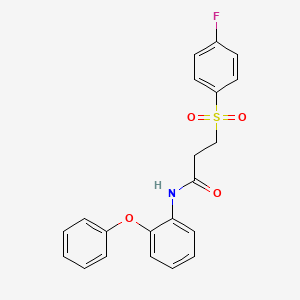
![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)
![4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2712314.png)
![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2712315.png)
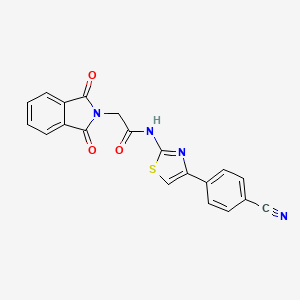

![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/no-structure.png)
![3-methyl-2-(3-methylbutyl)-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712321.png)
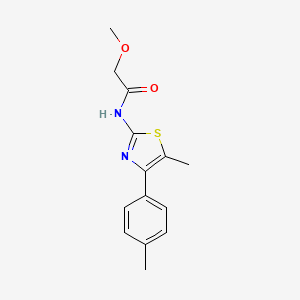
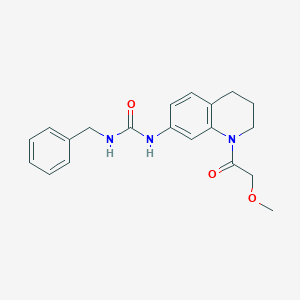

![(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2712329.png)